molecular formula C16H14ClFN2O2S B284510 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B284510
M. Wt: 352.8 g/mol
InChI Key: NKHIJNMGIHZVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as CA-4 sulfonamide or CA-4-SA. This compound has attracted significant attention in the field of medicinal chemistry due to its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. This compound binds to the colchicine-binding site of tubulin, a protein that makes up microtubules, and inhibits its polymerization. This leads to the disruption of microtubule dynamics, which in turn leads to the arrest of the cell cycle and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to sensitize cancer cells to radiation therapy. This compound has also been evaluated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Moreover, it has been demonstrated to sensitize cancer cells to radiation therapy, which can enhance the efficacy of cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to induce toxicity in normal cells at high concentrations, which can limit its clinical application.

Future Directions

There are several future directions for the research on 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide. One direction is the development of novel analogs with improved efficacy and reduced toxicity. Another direction is the evaluation of this compound in combination with other anticancer agents to enhance its therapeutic potential. Moreover, the use of this compound as a radiosensitizer in cancer therapy can be further explored. Additionally, the potential use of this compound as an anti-inflammatory agent can be investigated.

Synthesis Methods

The synthesis of 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2-bromoacetyl chloride in the presence of triethylamine to obtain 2-(4-chloroanilino)-2-oxoethyl bromide. The bromide is then reacted with sodium sulfide to obtain 2-(4-chloroanilino)-2-oxoethyl sulfide. Finally, the sulfide is reacted with 2-fluoro-N-(2-formylphenyl) acetamide in the presence of potassium carbonate to obtain this compound.

Scientific Research Applications

2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been demonstrated to induce apoptosis in cancer cells by disrupting microtubule dynamics. This compound has also been evaluated for its potential use as a radiosensitizer in cancer therapy.

Properties

Molecular Formula

C16H14ClFN2O2S

Molecular Weight

352.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C16H14ClFN2O2S/c17-11-5-7-12(8-6-11)19-15(21)9-23-10-16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

NKHIJNMGIHZVCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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